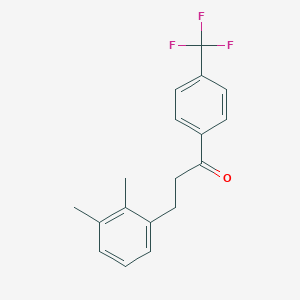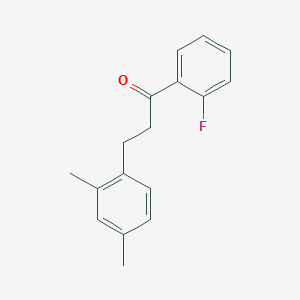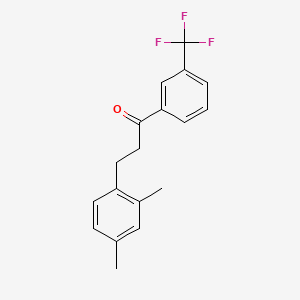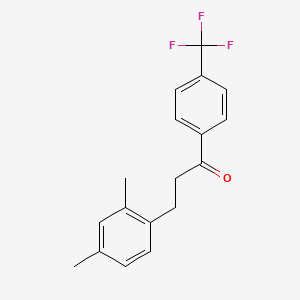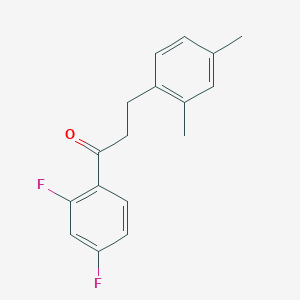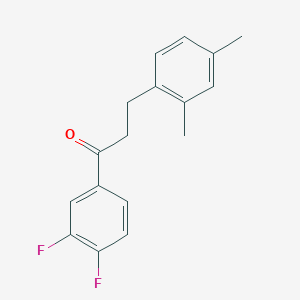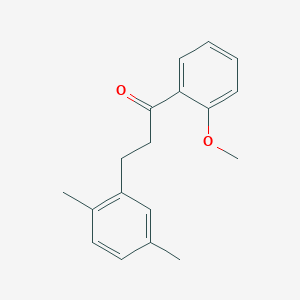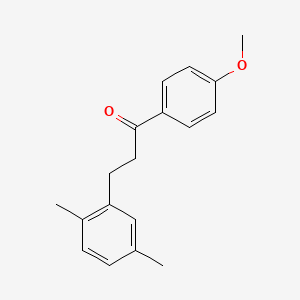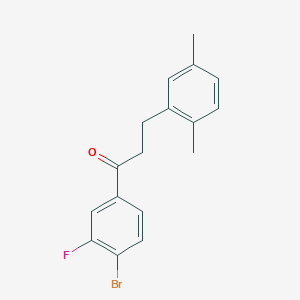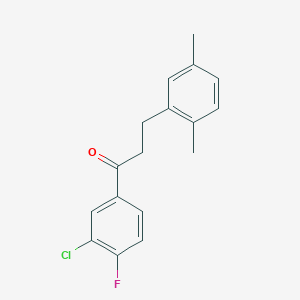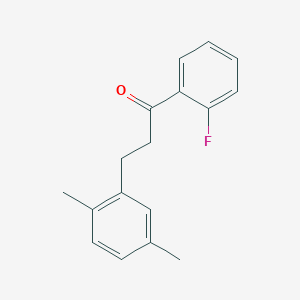![molecular formula C16H11Cl2F3O B1327771 1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 898749-92-3](/img/structure/B1327771.png)
1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a ketone, as indicated by the “propan-1-one” in its name. It has two phenyl groups attached to the first and third carbons of the propanone. One phenyl group is substituted with two chlorine atoms and the other with a trifluoromethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, it would likely be a solid at room temperature and have a relatively high melting point due to the presence of the aromatic rings and halogen substituents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and structural characterization of compounds similar to the targeted chemical are common in research. For instance, Salian et al. (2018) synthesized chalcone derivatives, closely related to the chemical , through the Claisen-Schmidt condensation reaction, and analyzed their crystal structures and Hirshfeld surface studies (Salian et al., 2018).
Catalytic Applications
- Research by Meier et al. (2003) explored the use of nonsymmetric palladium complexes, including ligands similar to the chemical , as catalysts for copolymerization, demonstrating the potential application in material synthesis (Meier et al., 2003).
Molecular Docking and Spectroscopic Studies
- Jayasudha et al. (2020) conducted molecular docking and spectroscopic studies on a compound similar to the targeted chemical. They analyzed the compound’s vibrational spectra and its interaction with proteins, indicating potential biological applications (Jayasudha et al., 2020).
Antimicrobial and Anticancer Properties
- Viji et al. (2020) characterized a molecule similar to the targeted chemical and explored its antimicrobial activity and potential as an anticancer agent. This study highlights the chemical's applicability in pharmacology and medicinal chemistry (Viji et al., 2020).
Quantum Chemical Calculations and Nonlinear Optical Properties
- The study of the nonlinear optical properties and quantum chemical calculations of related compounds, as seen in the work of Mary et al. (2015), suggests potential applications in materials science and photonics (Mary et al., 2015).
Solvolysis Studies
- Research on the solvolysis of compounds with similar structures, as reported by Fujio et al. (1997), can provide insights into reaction mechanisms and kinetics, relevant in organic chemistry (Fujio et al., 1997).
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3O/c17-12-2-1-3-13(18)15(12)14(22)9-6-10-4-7-11(8-5-10)16(19,20)21/h1-5,7-8H,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCJTAKXNQLLGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644932 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
CAS RN |
898749-92-3 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

